Product packaging for 5,7-Dichloroquinolin-2(1H)-one(Cat. No.:CAS No. 835903-13-4)

5,7-Dichloroquinolin-2(1H)-one

Cat. No.: B1498307
CAS No.: 835903-13-4
M. Wt: 214.04 g/mol
InChI Key: POPQNDNLFIICBS-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-2(1H)-one is a high-purity, synthetic chlorinated quinoline derivative offered for research and development purposes. This compound serves as a valuable chemical building block in medicinal chemistry, particularly for the synthesis of novel molecules with potential pharmacological activity. Quinoline scaffolds are of significant interest in drug discovery due to their wide range of associated biological effects . Researchers can leverage this compound to explore new therapeutic agents. Quinoline derivatives have demonstrated notable biological activities in scientific studies, including anti-cancer properties by mechanisms such as inducing apoptosis, inhibiting kinases, and interacting with DNA . Furthermore, the quinoline core is a well-known pharmacophore in anti-malarial research . The specific substitution pattern of this compound may be investigated for developing inhibitors of specific biological targets. For instance, a closely related compound, 5,7-dichlorokynurenic acid, is a recognized inhibitor of the NMDA receptor . Key Research Areas: • Medicinal Chemistry: Serves as a precursor for the synthesis of more complex molecules with potential anti-cancer or anti-infective properties . • Neuroscience Research: The structural similarity to known NMDA receptor antagonists suggests potential for investigating neurological pathways . • Chemical Biology: Useful as a scaffold for probing enzyme function or protein interactions. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2NO B1498307 5,7-Dichloroquinolin-2(1H)-one CAS No. 835903-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dichloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO/c10-5-3-7(11)6-1-2-9(13)12-8(6)4-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPQNDNLFIICBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652227
Record name 5,7-Dichloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835903-13-4
Record name 5,7-Dichloroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5,7 Dichloroquinolin 2 1h One and Its Derivatives

Classical Synthetic Approaches to 2-Quinolinones

Traditional methods for synthesizing the quinolinone core have been established for over a century and often rely on the cyclization of aniline-based precursors. These foundational reactions remain relevant for their straightforwardness and utility in producing a variety of substituted quinolines and quinolinones.

Condensation and Cyclization Reactions for Quinoline (B57606) Skeleton Formation

The construction of the fundamental quinoline ring system is classically achieved through several named reactions that involve the condensation of anilines with carbonyl compounds, followed by an intramolecular cyclization and dehydration/aromatization.

Friedländer Synthesis : This is a widely used and straightforward method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde). mdpi.comnih.govresearchgate.net The reaction is typically catalyzed by an acid or a base and proceeds through an initial condensation followed by a cyclodehydration to form the quinoline ring. nih.govresearchgate.net While versatile, a key limitation is the availability of the requisite 2-aminobenzaldehyde derivatives. mdpi.comresearchgate.net

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone under acidic conditions. nih.govwikipedia.org The process begins with the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and subsequent dehydration to yield a 2,4-disubstituted quinoline. wikipedia.orgiipseries.org

Conrad-Limpach-Knorr Synthesis : This reaction is particularly relevant for the synthesis of 2-hydroxyquinolines (2-quinolinones) and 4-hydroxyquinolines. The reaction of an aniline with a β-ketoester can lead to two different isomers depending on the reaction temperature. At lower temperatures, a β-amino acrylate is formed, which cyclizes to a 4-quinolone (Conrad-Limpach). pharmaguideline.com At higher temperatures, a β-ketoester anilide is formed first, which then cyclizes to yield a 2-quinolone (Knorr synthesis). pharmaguideline.com

Gould-Jacobs Reaction : This multi-step sequence begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), which upon thermal cyclization yields a 4-hydroxyquinoline-3-carboxylate ester. nih.gov Subsequent hydrolysis and decarboxylation can produce 4-hydroxyquinoline. fly-chem.com

Table 1: Overview of Classical Quinoline Synthesis Reactions

Reaction Name Reactants Key Intermediate Product Type
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl - Substituted Quinoline
Combes Synthesis Aniline + β-Diketone Schiff Base 2,4-Disubstituted Quinoline
Conrad-Limpach-Knorr Aniline + β-Ketoester β-Amino acrylate or β-Ketoester anilide 4-Quinolone or 2-Quinolone
Gould-Jacobs Reaction Aniline + Diethyl ethoxymethylenemalonate Phenylmethylene malonate 4-Hydroxyquinoline derivative

Halogenation and Hydrolysis Routes to Dichlorinated Quinolinones

Once the quinolinone skeleton is formed, direct halogenation is a common method to introduce chloro substituents onto the aromatic ring. For the synthesis of 5,7-dichloroquinolin-2(1H)-one, a precursor such as 8-hydroxyquinoline (B1678124) can be subjected to chlorination.

Direct halogenation of 8-substituted quinolines can be achieved using various halogenating agents. An established metal-free protocol for the C5-halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acid as an inexpensive and atom-economical halogen source. rsc.org This reaction proceeds at room temperature and demonstrates high regioselectivity for the C5 position. rsc.org For dichlorination, reaction conditions can be modulated. For instance, 5,7-dibromo-8-hydroxyquinoline can be synthesized in excellent yield by reacting 8-hydroxyquinoline with two equivalents of bromine. nih.gov A similar principle applies to chlorination, where introducing chlorine gas into a solution of 8-hydroxy-quinoline in the presence of a catalyst like iodine can yield 5,7-dichloro-8-hydroxyquinoline. google.com Subsequent reactions would then be required to convert the 8-hydroxy group and form the 2-oxo functionality, though specific routes for this final transformation are less commonly detailed as direct syntheses are often preferred.

Modern and Advanced Synthetic Strategies

Contemporary approaches to quinolinone synthesis focus on improving efficiency, selectivity, and functional group tolerance. These methods often employ transition-metal catalysis and novel reaction cascades to streamline the construction and functionalization of the quinoline core.

N-Oxidation and Regioselective C-H Functionalization for Quinolinone Derivatives

Transition-metal-catalyzed C-H bond functionalization has become a powerful tool in organic synthesis for its atom economy and ability to modify complex molecules without pre-functionalization. rsc.orgnih.gov In quinoline chemistry, the nitrogen atom can deactivate the ring towards electrophilic substitution, but conversion to a quinoline N-oxide enhances the reactivity and allows the N-oxide group to act as a directing group. researchgate.net

This strategy enables regioselective functionalization at positions that are otherwise difficult to access. nih.gov For example, palladium-catalyzed C-H activation can achieve arylation at the C2 position of quinoline N-oxides. mdpi.com Rhodium(III)-catalyzed C-H activation has been shown to direct the installation of various functional groups, such as succinimides, at the C8 position of quinoline N-oxides. researchgate.net After the desired functionalization is achieved, the N-oxide can be deoxygenated to yield the substituted quinoline derivative. mdpi.com This approach provides a versatile platform for creating a wide range of functionalized quinolines that can serve as precursors to quinolinone derivatives.

Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of highly functionalized quinoline and quinolinone systems. These reactions typically involve the coupling of a halogenated or otherwise activated quinoline substrate with a suitable coupling partner.

Palladium catalysts are frequently employed in these transformations. nih.gov For example, a Pd-catalyzed cascade involving C-H bond activation, C-C bond formation, and cyclization can be used to synthesize quinolinone derivatives from simple anilines. organic-chemistry.org Another approach involves a tandem Pd(0)-catalyzed amination followed by an aldol condensation of aryl halides with acetamides to build the quinolinone ring. nih.gov One-pot processes that combine traditional cross-coupling with C-H functionalization have also been developed, where the quinoline substrate itself can act as a ligand for the palladium catalyst, facilitating the reaction. soton.ac.uk These methods offer efficient routes to complex quinolinone structures that would be challenging to access through classical means.

Multi-Component Reactions (MCRs) and Domino Processes in Quinolinone Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and convergence. rsc.orgrsc.org Similarly, domino (or cascade) reactions involve multiple bond-forming events occurring sequentially in one pot without isolating intermediates. mdpi.com

Several MCRs have been adapted for quinoline synthesis. The Povarov reaction, a [4+2] cycloaddition of an imine with an olefin, is a prominent MCR for producing substituted N-heterocycles, including quinolines. iipseries.orgrsc.org Domino processes are also widely used. For example, a modification of the Friedländer synthesis involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding 2-aminobenzaldehyde, which then immediately undergoes condensation and cyclization with an active methylene compound in a domino sequence. mdpi.comresearchgate.net Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes can also produce quinoline derivatives through a sequence of aldol reaction, C(aryl)–N bond formation, and elimination. rsc.org These strategies enhance synthetic efficiency, reduce waste, and allow for the rapid assembly of complex molecular architectures from simple starting materials. mdpi.comtechnologynetworks.com

Table 2: Comparison of Modern Synthetic Strategies

Strategy Key Principle Advantages Common Metals/Reagents
N-Oxidation/C-H Functionalization N-oxide as a directing group for regioselective C-H activation. Access to otherwise inaccessible positions, high regioselectivity, atom economy. Palladium (Pd), Rhodium (Rh)
Metal-Catalyzed Coupling Formation of C-C or C-heteroatom bonds using a metal catalyst. High functional group tolerance, construction of complex scaffolds. Palladium (Pd)
MCRs & Domino Processes Multiple bond formations in a single pot from multiple starting materials. High efficiency, atom economy, reduced waste, rapid complexity generation. Copper (Cu), various acid/base catalysts

Click Chemistry Approaches for Scaffold Derivatization

Click chemistry offers a powerful tool for the derivatization of the this compound scaffold, enabling the straightforward introduction of diverse molecular fragments. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction utilized for this purpose. nih.govnih.govsigmaaldrich.com This reaction facilitates the linking of an azide-functionalized quinolone with a terminal alkyne, or vice versa, to form a stable 1,2,3-triazole linkage. nih.govresearchgate.net

Researchers have successfully synthesized novel quinolone derivatives by reacting 4-azido-2-quinolinones with terminal alkynes. nih.gov This strategy allows for the creation of complex molecules by tethering different quinolone units together through a triazole bridge. nih.gov The versatility of this approach lies in the ability to pre-synthesize a variety of azide and alkyne-containing building blocks, which can then be readily combined to generate a library of derivatized quinolones.

The application of click chemistry extends to the synthesis of hybrid molecules, where the quinoline core is coupled with other pharmacologically relevant moieties. tandfonline.comsemanticscholar.org This modular approach accelerates the drug discovery process by enabling the rapid assembly of diverse molecular architectures. sigmaaldrich.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for minimizing environmental impact and enhancing the sustainability of chemical processes. Key strategies include the use of solvent-free and aqueous reaction conditions, the application of environmentally benign catalysts, and the utilization of energy-efficient technologies like ultrasound and microwave irradiation.

Solvent-Free and Aqueous Reaction Conditions

Performing organic reactions in the absence of volatile organic solvents or in water as a green solvent is a cornerstone of green chemistry. The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions, often facilitated by microwave irradiation. nih.gov For instance, the microwave-assisted synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines containing a quinoline pharmacophore has been reported in DMF, which, while not solvent-free, represents a move towards higher boiling, less volatile solvents. nih.gov

Aqueous media also provide an environmentally friendly alternative for the synthesis of quinoline derivatives. A one-pot, four-component tandem synthesis of hexahydroquinoline derivatives has been developed in water without the need for an external catalyst. researchgate.net This method utilizes an excess of ammonium acetate as both a reagent and a catalyst, highlighting the potential for catalyst-free reactions in aqueous environments. researchgate.net The use of water as a solvent not only reduces the environmental burden but can also influence reaction pathways and selectivity.

Utilization of Environmentally Benign Catalysts (e.g., formic acid, nickel catalysts)

The replacement of hazardous and expensive catalysts with more environmentally benign alternatives is a key aspect of green chemistry. Formic acid has been investigated as a carbon monoxide surrogate in the reductive cyclization of 2'-nitrochalcones to produce 4-quinolones, offering a safer alternative to pressurized CO gas. mdpi.com

Nickel catalysts are also gaining attention as efficient and cost-effective catalysts for various organic transformations, including the synthesis of quinoline derivatives. Nickel-catalyzed cyclization of N-(o-ethynylaryl)acrylamides has been shown to selectively produce dihydrocyclobuta[c]quinolin-3-ones and benzo[b]azocin-2-ones. rsc.org Furthermore, nickel complexes have been employed as catalysts for the N-alkylation of anilines with alcohols, a common reaction in the synthesis of functionalized quinolines. researchgate.net The development of nickel-catalyzed methods for indoline synthesis through dual nickel/photoredox catalysis further demonstrates the versatility of this metal in constructing nitrogen-containing heterocycles. nih.gov

Catalyst TypeReactionAdvantages
Formic AcidReductive cyclization of 2'-nitrochalcones to 4-quinolonesSafer CO surrogate, avoids pressurized gas
Nickel CatalystsCyclization of N-(o-ethynylaryl)acrylamides, N-alkylation of anilines, Indoline synthesisCost-effective, efficient, versatile

Ultrasound and Microwave-Assisted Synthesis for Enhanced Efficiency

Ultrasound and microwave irradiation are powerful tools for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced energy consumption. These techniques are increasingly being applied to the synthesis of quinoline derivatives, aligning with the principles of green chemistry.

Ultrasound-Assisted Synthesis:

Ultrasonic irradiation has been effectively used in the synthesis of various quinoline derivatives. nih.govrsc.org For example, the synthesis of hybrid quinoline-imidazole derivatives has been achieved under ultrasound irradiation, demonstrating significant advantages in terms of reaction time and yield compared to conventional heating methods. nih.govrsc.org The N-alkylation of the imidazole ring and subsequent cycloaddition reactions were both facilitated by ultrasound. nih.govrsc.org Similarly, the synthesis of 7-chloroquinoline (B30040) derivatives has been accomplished using ultrasound, highlighting the broad applicability of this technique. tandfonline.comsemanticscholar.org The use of ultrasound in the one-pot synthesis of 2-substituted quinolines in water further emphasizes its green credentials. nih.govingentaconnect.com

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has become a popular method for the rapid and efficient production of quinoline and quinazolinone derivatives. researchgate.net This technique has been employed in one-pot, multicomponent reactions to synthesize tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones with high yields and short reaction times. nih.gov The Friedländer synthesis of 8-hydroxyquinolines has also been significantly improved by using microwave irradiation, resulting in higher yields compared to conventional heating. nih.gov Furthermore, the synthesis of 2,4-dichloroquinolines from aromatic amines has been achieved rapidly under microwave irradiation. asianpubs.org The acceleration of chemical reactions under microwave conditions is attributed to the selective absorption of microwaves by polar molecules, leading to efficient heating. thepharmajournal.com

Energy SourceReaction TypeKey Advantages
UltrasoundSynthesis of hybrid quinoline-imidazole derivatives, 7-chloroquinoline derivatives, 2-substituted quinolinesShorter reaction times, higher yields, energy efficiency
MicrowaveSynthesis of tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, 8-hydroxyquinolines, 2,4-dichloroquinolinesRapid reaction rates, high yields, clean product formation

Chemical Reactivity and Derivatization Strategies of the 5,7 Dichloroquinolin 2 1h One Scaffold

Nucleophilic Substitution Reactions on the Quinolinone Core

Nucleophilic substitution reactions are a cornerstone of synthetic chemistry, and the 5,7-dichloroquinolin-2(1H)-one core provides several electrophilic centers amenable to such transformations. The reactivity of these sites is influenced by the electronic properties of the quinolinone system and the nature of the attacking nucleophile.

Reactivity at Halogenated Positions (C-5, C-7)

The chlorine atoms at the C-5 and C-7 positions of the quinolinone ring are susceptible to nucleophilic substitution, although their reactivity can be influenced by the reaction conditions and the nature of the nucleophile. The introduction of substituents at these positions is a key strategy for modulating the biological activity of quinolinone derivatives. For instance, the presence of halogen atoms at the C-6 and/or C-7 positions has been shown to influence the antitumor activity of related 5,8-quinolinedione compounds. mdpi.com

While direct nucleophilic aromatic substitution of the chlorine atoms at C-5 and C-7 can be challenging, these positions can be functionalized through various synthetic methodologies. The specific reactivity of each halogenated position can be selectively targeted based on the chosen reaction conditions and reagents.

Reactivity at the Carbonyl Position (C-2)

The carbonyl group at the C-2 position is a key functional group that can undergo various transformations. The lactam functionality imparts specific reactivity to this position. While direct nucleophilic attack on the carbonyl carbon can occur, reactions often involve activation of the carbonyl group or its conversion to other functional groups.

The introduction of different substituents at the C-2 position of the related 6,7-dichloro-5,8-quinolinedione scaffold has been shown to influence the molecule's quantum chemical properties and its reactivity towards nucleophilic targets. mdpi.com This suggests that modifications at the C-2 position of this compound can also be a valuable strategy for creating new derivatives with tailored properties.

Reactivity at other Ring Positions (e.g., C-4)

The C-4 position of the quinolinone ring is another site that exhibits significant reactivity, particularly towards nucleophilic substitution, especially when a suitable leaving group is present. In related chloroquinolinone systems, the 4-chloro group is readily displaced by various nucleophiles. mdpi.comarkat-usa.org This reactivity allows for the introduction of a wide range of substituents, including sulfanyl, hydrazino, azido, and amino groups, leading to the synthesis of novel 4-substituted 2-quinolinones and their thio-analogues. mdpi.com

The efficiency of these substitution reactions can be influenced by the reaction conditions and the nature of the nucleophile. For example, the reaction of 4-chloro-8-methylquinolin-2(1H)-one with thiourea under fusion conditions yields the corresponding 4-sulfanyl derivative. mdpi.com Similarly, hydrazination of 4-chloroquinolinones can be achieved using hydrazine hydrate. mdpi.commdpi.com

Functional Group Interconversions and Modifications

Beyond nucleophilic substitution, the this compound scaffold can undergo various functional group interconversions and modifications, further expanding its synthetic utility.

Thiation and Chalcogenation Reactions

The carbonyl group at the C-2 position can be converted to a thiocarbonyl group through thiation reactions. While direct thiation of quinolinones with reagents like phosphorus pentasulfide can sometimes result in low yields, alternative methods have been explored. mdpi.com For instance, the reaction of a related dichloroquinoline with thiourea provides a route to the corresponding quinoline-2(1H)-thione. mdpi.com The conversion of the carbonyl to a thiocarbonyl can significantly alter the electronic properties and biological activity of the molecule.

Azidation Reactions

The introduction of an azide moiety onto the this compound scaffold is a key transformation that installs a versatile functional group for further derivatization. The primary method for achieving this is through nucleophilic substitution of a halogen atom, typically chlorine, with an azide source.

Research on related chloro-quinoline scaffolds has demonstrated the feasibility and general conditions for this reaction. The conversion of a 4-chloro-quinoline-2-one derivative to the corresponding 4-azido-quinoline-2-one has been successfully carried out using sodium azide (NaN₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). ekb.eg This type of SNAr (Nucleophilic Aromatic Substitution) reaction is a reliable method for introducing the azido group onto the heterocyclic ring. mdpi.com Similarly, the synthesis of 4-azido-7-chloroquinoline from 4,7-dichloroquinoline is achieved through nucleophilic substitution with sodium azide. researchgate.netresearchgate.net

For the this compound scaffold, azidation would likely target one of the chloro-substituents, although the reactivity of the C5 vs. C7 position would depend on the specific reaction conditions and the electronic environment of the ring. The general principle involves reacting the chloro-substituted quinolinone with an excess of an azide salt.

Table 1: Representative Conditions for Azidation of Chloro-Quinolines

Starting MaterialReagentSolventConditionsProductReference
4-Chloro-quinoline-2-one derivativeSodium Azide (NaN₃)DMF50-60°C4-Azido-quinoline-2-one derivative ekb.eg
4,7-DichloroquinolineSodium Azide (NaN₃)DMFNot specified4-Azido-7-chloroquinoline researchgate.net
2-ChlorocyclohexanoneSodium Azide (NaN₃)DMSONot specified2-Azidocyclohexanone nih.gov

The resulting azido-derivatives are stable compounds that serve as crucial intermediates for further scaffold diversification, particularly in cycloaddition reactions.

Strategies for Scaffold Diversification and Library Generation

The this compound core is a "privileged scaffold" in medicinal chemistry, meaning its structure is amenable to modification to interact with a variety of biological targets. Strategies for its diversification are central to creating chemical libraries for high-throughput screening in drug discovery. nih.gov Combinatorial chemistry provides the conceptual framework for the rapid synthesis of large numbers of distinct but structurally related molecules from a common starting material.

Key strategies for the diversification of the this compound scaffold include leveraging its inherent functional groups and introducing new reactive handles.

Functionalization via Azide Intermediates: The azido group, introduced via reactions described in section 3.2.3, is an exceptionally useful functional handle for diversification. Its most prominent application is in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netresearchgate.net By reacting an azido-dichloroquinolinone with a diverse panel of terminal alkynes, a library of 1,4-disubstituted 1,2,3-triazole-linked quinolinones can be generated. This strategy is highly efficient and modular, allowing for the introduction of a wide array of substituents. researchgate.net

Metal-Mediated Cross-Coupling Reactions: The chlorine atoms on the quinolinone ring are ideal handles for transition metal-catalyzed cross-coupling reactions. For instance, functionalized quinoline (B57606) libraries have been prepared through the magnesiation of chloroquinolines to form reactive organomagnesium intermediates. durham.ac.uk These intermediates can then be reacted with a variety of electrophiles (such as aldehydes, ketones, and nitriles) to introduce diverse carbon-based substituents at the C5 or C7 position. durham.ac.uk Other common cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination could similarly be employed to attach aryl, vinyl, or amino groups, respectively.

Modification at Other Scaffold Positions: Diversification is not limited to the chlorinated positions. The quinolinone scaffold offers other sites for modification. For example, research on related quinolinediones has shown that substituents at the C2 position can be modified. mdpi.com For the this compound scaffold, alkylation or acylation at the N1 position of the lactam ring represents another straightforward approach to introduce diversity.

Cascade and Annulation Reactions: More complex diversification strategies can involve using the existing scaffold as a building block for constructing fused heterocyclic systems. For example, 4-hydrazinylquinolin-2(1H)-ones have been shown to undergo autoxidation and dimerization to form complex pentacyclic pyridazino[4,3-c:5,6-c′]diquinoline structures. mdpi.com While requiring specific precursors, such cascade reactions can rapidly increase molecular complexity and lead to novel chemical entities.

Table 2: Summary of Scaffold Diversification Strategies

StrategyKey Intermediate/Reaction SiteReaction TypeResulting StructuresReference
Click ChemistryAzido-quinolinoneCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)1,2,3-Triazole-linked quinolinones researchgate.netresearchgate.net
Metal-Mediated FunctionalizationC5-Cl, C7-ClMagnesiation followed by electrophilic quenchAlkylated, acylated, or otherwise carbon-substituted quinolinones durham.ac.uk
N-Alkylation/AcylationN1-HNucleophilic SubstitutionN-substituted quinolinonesGeneral
Dimerization/CascadeHydrazinyl-quinolinoneAutoxidation/DimerizationFused polycyclic systems (e.g., Pyridazino-diquinolines) mdpi.com

These strategies, often used in combination, allow chemists to systematically explore the chemical space around the this compound core, generating libraries of diverse compounds for biological evaluation. nih.gov

Biological Activities and Medicinal Chemistry Applications of 5,7 Dichloroquinolin 2 1h One Derivatives

Antineoplastic and Antiproliferative Activities

Derivatives of the quinolinone core structure have emerged as a promising class of compounds in the development of new anticancer agents. arabjchem.org Their activity is attributed to various mechanisms, including the induction of cell cycle arrest and apoptosis, inhibition of angiogenesis, and disruption of cell migration. arabjchem.org

Cytotoxicity Profiles in Various Cancer Cell Lines

The cytotoxic potential of quinolinone and related quinoline (B57606) derivatives has been evaluated against a wide array of human cancer cell lines. Research has demonstrated that these compounds exhibit significant growth-inhibitory effects, often with notable selectivity for cancer cells over normal cell lines. nih.gov

For instance, certain 8-phenyltetrahydroquinolinone derivatives have shown potent cytotoxicity toward human colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Similarly, other series of quinoline derivatives have displayed substantial inhibitory activity against breast cancer (MCF-7), bone marrow cancer (K-562), and human cervical cancer (HeLa) cell lines. nih.gov The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC₅₀), with numerous derivatives showing activity in the low micromolar or even nanomolar range. arabjchem.org

One study highlighted a 3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one derivative with pronounced inhibitory activity against MCF-7 cells. nih.gov Another investigation into novel quinoline derivatives reported IC₅₀ values between 0.314 and 4.65 µg/cm³ against central nervous system (SF-295), colon (HTC-8), and leukemia (HL-60) cancer cell lines. arabjchem.org The anticancer potential is not limited to common cancers; derivatives have also been found to be toxic to larynx tumor (HEp-2) and ovarian carcinoma (PA 1) cell lines. arabjchem.org A novel 5,7-dibromo-2-methyl-1,2,3,4-tetrahydroquinolin-8-ol (B13048677) derivative also showed a promising antitumor effect on cell lines such as Hep3B, HKESC-1, HKESC-4, and KYSE150. mdpi.com

Table 1: Cytotoxicity of Selected Quinoline/Quinolinone Derivatives in Various Cancer Cell Lines

Compound Class Cell Line Cancer Type IC₅₀ Value Reference
Tetrahydroquinolinone A549 Lung Potent Activity nih.gov
Tetrahydroquinolinone HCT-116 Colon Potent Activity nih.gov
Quinoline Derivative MCF-7 Breast 3.1 ± 0.8 µg/mL nih.gov
Quinoline Derivative MDA-MB-231 Breast 2.4 ± 0.6 µg/mL nih.gov
Quinoline Derivative T-47D Breast 1.8 ± 0.6 µg/mL nih.gov
N-alkylated, 2-oxoquinoline HEp-2 Larynx 49.01–77.67% Inhibition arabjchem.org
Pyrazolyl-quinoline HL-60 Leukemia 19.88 ± 3.35 µg/ml arabjchem.org
Pyrazolyl-quinoline U937 Histiocytic Lymphoma 43.95 ± 3.53 µg/ml arabjchem.org
Isoquinoline Derivative K-562 Bone Marrow ~97% Inhibition nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer effects of 5,7-Dichloroquinolin-2(1H)-one derivatives and their analogues are underpinned by several molecular mechanisms. A primary mode of action for many quinoline compounds is their interaction with DNA. arabjchem.org They can function as DNA intercalating agents, inserting themselves between base pairs and disrupting DNA replication and transcription, which ultimately inhibits cancer cell proliferation. arabjchem.orgnih.gov This activity often leads to the inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during cellular processes. arabjchem.org

Induction of apoptosis, or programmed cell death, is another key mechanism. Certain tetrahydroquinolinone derivatives have been shown to cause cell cycle arrest at the G2/M phase, subsequently triggering apoptosis through both the intrinsic and extrinsic pathways. nih.gov The intrinsic, or mitochondrial, pathway can be activated by modulating the levels of the Bcl-2 family of proteins, specifically by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. researchgate.net

Furthermore, studies have revealed that these compounds can arrest the cell cycle at other phases, such as G1 and S phase. nih.govresearchgate.net The inhibition of DNA and RNA synthesis is a direct consequence of these cellular disruptions. researchgate.net More specific molecular targets have also been identified; for example, one novel quinoline derivative was found to exert its anticancer effect through the downregulation of Lumican. mdpi.com Other research points to the inhibition of microtubule polymerization, a mechanism shared by several successful anticancer drugs. mdpi.com

Anti-Infective Activities

The quinoline scaffold is a well-established pharmacophore in the field of anti-infective drug discovery, famously forming the core of the antimalarial drug chloroquine (B1663885). Derivatives of this compound have been investigated for a range of anti-infective applications, demonstrating efficacy against parasites, bacteria, fungi, and viruses.

Antimalarial Efficacy and Strategies for Overcoming Drug Resistance

The emergence and spread of drug-resistant strains of the malaria parasite, Plasmodium falciparum, have created an urgent need for new therapeutic agents. usp.br Derivatives based on the 7-chloroquinoline (B30040) structure, closely related to this compound, are central to this effort. Research has focused on modifying the classic 4-amino-7-chloroquinoline structure to restore activity against chloroquine (CQ)-resistant parasites. nih.gov

Many of these new analogues demonstrate submicromolar antimalarial activity against both CQ-sensitive (e.g., HB3, NF54) and CQ-resistant (e.g., Dd2, K1, INDO) strains of P. falciparum. nih.govnih.govmesamalaria.org Some derivatives have also shown activity against P. vivax, another major species causing malaria in humans. usp.brmdpi.com

Several strategies have proven effective in overcoming resistance:

Structural Modification : The introduction of an acetylenic (triple) bond into the side chain of a CQ analogue, creating a compound named DAQ, was shown to overcome CQ resistance in multiple P. falciparum strains. usp.br

Hybrid Molecules : Designing compounds that combine the 7-chloroquinoline pharmacophore with other active moieties, such as arylsulfonamide (present in the drug sulfadoxine), is a promising approach to developing agents with potentially novel mechanisms of action less susceptible to existing resistance. nih.gov

Reversal Agents : Another strategy involves attaching a chemosensitizer or "reversal agent" to the quinoline pharmacophore, creating "reversed chloroquines" that can restore efficacy. nih.gov

Scaffold Addition : Designing derivatives that maintain the core chloroquinoline structure while adding other scaffolds aims to produce compounds with a lower probability of developing resistance. mesamalaria.org

Table 2: In Vitro Antimalarial Activity of Selected 7-Chloroquinoline Derivatives

Compound Type P. falciparum Strain Resistance Status Activity (IC₅₀) Reference
4-amino-7-chloroquinoline analogue Dd2 Chloroquine-Resistant Submicromolar nih.gov
4-amino-7-chloroquinoline analogue HB3 Chloroquine-Sensitive Submicromolar nih.gov
CQPA-26 Derivative NF54 Not Specified 1.29 µM mesamalaria.org
CQPPM-9 Derivative NF54 Not Specified 1.42 µM mesamalaria.org
Pyrrolizidinylmethyl Derivative Drug-Resistant Strains Resistant Excellent mdpi.com

Antibacterial Spectrum and Efficacy Against Resistant Strains

Derivatives of quinolin-2(1H)-one have demonstrated significant antibacterial activity against a spectrum of multidrug-resistant Gram-positive pathogens. nih.gov Notably, compounds have shown potent efficacy against methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.govnih.gov One derivative, in particular, exhibited a minimum inhibitory concentration (MIC) of 0.75 µg/mL against both MRSA and VRE. nih.govnih.gov

The antibacterial spectrum is not limited to Gram-positive bacteria. Various quinoline derivatives have also shown activity against Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Proteus spp., and Salmonella typhi. nih.govresearchgate.net The mechanism of action for many quinolone-based antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. mdpi.com Other identified mechanisms include the inhibition of dihydrofolate reductase (DHFR). nih.gov Beyond direct bactericidal or bacteriostatic effects, some quinoline-2-one derivatives have been shown to inhibit biofilm formation, a key virulence factor in many chronic and resistant infections. nih.govnih.gov

Table 3: Antibacterial Activity of Selected Quinoline/Quinolin-2-one Derivatives

Derivative Class Bacterial Strain Resistance Status Activity (MIC) Reference
Quinolin-2-one S. aureus (MRSA) Methicillin-Resistant 0.75 µg/mL nih.govnih.gov
Quinolin-2-one E. faecalis (VRE) Vancomycin-Resistant 0.75 µg/mL nih.govnih.gov
Quinolin-2-one S. epidermidis (MRSE) Methicillin-Resistant 2.50 µg/mL nih.govnih.gov
Dihydrotriazine-quinolone S. aureus Not Specified 2 µg/mL biointerfaceresearch.com
Dihydrotriazine-quinolone E. coli Not Specified 2 µg/mL biointerfaceresearch.com
Quinoline hydrazone M. tuberculosis H37Rv Not Specified 10-20 µg/mL researchgate.net

Antifungal and Antiviral Potency

Antifungal Activity: The antifungal properties of halogenated quinoline derivatives have been well-documented. Specifically, 5,7-dichloro substituted analogues have been identified as highly fungitoxic. nih.gov One study tested 5,7-dichloro-2-methyl-8-quinolinol and found it to be one of the most active compounds against a panel of five fungi: Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov

Other 8-hydroxyquinoline (B1678124) derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol), have shown potent activity against dermatophytes like Microsporum canis and T. mentagrophytes, as well as various Candida species, with MIC values as low as 0.031 µg/mL. semanticscholar.org Clioquinol also demonstrates efficacy against the fungal pathogens Phaeomoniella chlamydospora and Phaeoacremonium aleophilum, which are responsible for esca disease in grapevines, with MICs of 10 µg/mL and 1 µg/mL, respectively. mdpi.com The proposed mechanism of action involves damage to the fungal cell wall. mdpi.com

Antiviral Potency: The broad biological activity of the quinoline scaffold extends to antiviral applications. Research has identified related heterocyclic structures, such as isoquinolone and quinazolinone derivatives, as potent viral inhibitors. One isoquinolone derivative was identified as a hit compound against both influenza A and B viruses, with 50% effective concentration (EC₅₀) values ranging from 0.2 to 0.6 µM, acting via inhibition of the viral polymerase complex. nih.gov

More recently, 4-aminoquinoline (B48711) derivatives have been investigated for activity against SARS-CoV-2. These compounds were found to be robust inhibitors of both the wild-type and Omicron variants of the virus, exhibiting potent antiviral activity with low cytotoxicity in cell models. researchgate.net Additionally, 2-Methylquinazolin-4(3H)-one, isolated from a traditional medicinal plant, was shown to have strong antiviral effects against the influenza A virus by suppressing its replication. mdpi.com

Antitubercular and Antileishmanial Activities

Derivatives of the quinoline scaffold have been extensively investigated for their potential against various infectious agents, including Mycobacterium tuberculosis and Leishmania parasites. The structural core of quinolin-2(1H)-one is a key pharmacophore in the development of agents targeting these pathogens.

Antitubercular Activity: Research into quinoline derivatives has yielded compounds with significant activity against drug-sensitive and drug-resistant strains of M. tuberculosis. A study combining the quinoline and thiosemicarbazide (B42300) pharmacophores resulted in a series of compounds with notable antimycobacterial effects. nih.gov One such derivative demonstrated a minimum inhibitory concentration (MIC) of 2 μg/ml against the M. tuberculosis H37Rv strain. nih.gov Further investigation suggested that this compound may exert its effect by inhibiting the KatG protein of the bacterium. nih.gov Another series of 7-chloroquinoline derivatives showed promising activity, with some compounds being more active than the standard drug rifampicin (B610482) against the H37Rv strain. researchgate.net Dihydroquinazolin-4(1H)-one derivatives, which share structural similarities, have also been explored. Compounds featuring di-substituted aryl moieties with halogens at the 2-position of the scaffold showed an MIC of 2 µg/mL against the H37Rv strain. nih.gov

Antileishmanial Activity: The quinoline nucleus is a foundational structure for various antileishmanial agents. Studies have shown that 4-amino-7-chloroquinoline analogues are active against promastigotes of different Leishmania species. nih.gov Further modifications, such as the creation of hybrid molecules, have been explored. For instance, metronidazole (B1676534) has been chemically combined with 2-substituted quinolines, leading to derivatives that were effective in vivo in an L. donovani/BALB/c mouse model, reducing the parasite burden in the liver and spleen by 80%. mdpi.com Quinolin-2-one derivatives have also demonstrated in vitro antileishmanial activity, with IC50 values typically ranging from 1 to 15 µM. mdpi.com A series of 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis. rsc.org One compound from this series showed an anti-amastigote IC50 value of 8.36 μM and, in an in vivo mouse model, produced a 61.1% inhibition in spleen parasite burden. rsc.org

Table 1: Selected Antitubercular and Antileishmanial Activities of Quinoline Derivatives

Compound Class Target Organism Activity Metric Value Reference
Quinoline-thiosemicarbazide hybrid M. tuberculosis H37Rv MIC 2 µg/mL nih.gov
7-Chloroquinoline derivative M. tuberculosis H37Rv % Inhibition >99% researchgate.net
Dihydroquinazolin-4(1H)-one M. tuberculosis H37Rv MIC 2 µg/mL nih.gov
2-Substituted quinoline-metronidazole hybrid L. donovani (in vivo) Parasite Reduction 80% mdpi.com
Quinolin-2-one derivative Leishmania spp. (in vitro) IC50 1-15 µM mdpi.com
2,3-Dihydropyrroloquinolin-1-one L. donovani (amastigote) IC50 8.36 µM rsc.org

Other Pharmacological Applications

Beyond antimicrobial applications, the this compound scaffold and its analogues have been explored for a variety of other pharmacological uses, primarily centered on enzyme inhibition and receptor modulation.

The quinoline structure has proven to be a versatile template for designing inhibitors of several key enzymes involved in cancer, bacterial replication, and viral life cycles.

NQO1 (NAD(P)H:quinone oxidoreductase 1): NQO1 is an enzyme overexpressed in many solid tumors, making it an attractive target for cancer therapy. mdpi.com Inhibition of NQO1 can disrupt cellular defense against oxidative stress. scbt.com Derivatives of amino-quinoline-5,8-dione have been developed as potent NQO1 inhibitors with significant antiproliferative activities. nih.gov Studies on hybrids of 1,4-quinone with quinoline derivatives showed that their cytotoxic activity against cancer cell lines like A549 (lung) and MCF-7 (breast) correlates with higher NQO1 protein levels, suggesting these compounds act as substrates that activate the enzyme to produce reactive oxygen species. mdpi.com

Reverse Transcriptase: HIV reverse transcriptase (RT) is a critical enzyme for the replication of the HIV virus. nih.gov Quinoline derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov A series of synthesized quinolin-2-one derivatives were assayed for their in vitro activity against HIV-1 RT, with compounds 4a2 and 4d2 showing inhibitory activities with IC50 values of 0.21 µM and 0.15 µM, respectively. nih.gov Molecular docking studies suggest these compounds bind to the allosteric pocket of the enzyme. nih.gov

DNA Gyrase: DNA gyrase is a bacterial topoisomerase essential for DNA replication, making it a validated target for antibiotics. nih.govtargetmol.com Quinolones are a major class of antibacterial drugs that inhibit DNA gyrase by stabilizing the enzyme-DNA cleavage complex. mdpi.comnih.gov This action effectively poisons the enzyme and blocks bacterial cell growth. targetmol.com Novel isothiazoloquinolone derivatives have demonstrated dual inhibition of DNA gyrase and topoisomerase IV at low concentrations. mdpi.com

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleic acids and amino acids. nih.gov As such, DHFR inhibitors are used as anticancer, antibacterial, and antiprotozoal agents. nih.govwikipedia.org While many heterocyclic compounds act as DHFR inhibitors, specific quinazolin-4(3H)-one derivatives bearing triazole or thiadiazole moieties have been synthesized and evaluated for their DHFR inhibitory potential. researchgate.net

Carbonic Anhydrase (CA): Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of CO2. mdpi.com Certain isoforms are important pharmacological targets. A series of 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives were assayed as inhibitors of four human (h) CA isoforms. nih.govnih.gov The tumor-associated isoform hCA IX was the most inhibited, with Kᵢ values ranging from 243.6 nM to 2785.6 nM. nih.govnih.gov Most derivatives were weak inhibitors of the cytosolic isoforms hCA I and hCA II, and they did not inhibit the membrane-anchored hCA IV. nih.govnih.gov

Topoisomerases: Human topoisomerases (Top1 and Top2) are vital enzymes that manage DNA topology and are validated targets for anticancer drugs. phcogrev.comnih.gov Indeno[1,2-c]isoquinolin-5,11-dione derivatives, which are structurally related to the quinoline core, have been shown to be potent human topoisomerase II inhibitors with high cytotoxicity toward cancer cell lines. nih.gov Other research has focused on pyrazolo[4,3-f]quinoline derivatives as inhibitors of both topoisomerase I and IIα. mdpi.com

Table 2: Enzyme Inhibitory Activities of Selected Quinoline-based Derivatives

Enzyme Target Compound Class Key Finding IC50 / Kᵢ Value Reference
NQO1 Amino-quinoline-5,8-dione Potent inhibition and antiproliferative activity - nih.gov
HIV-1 Reverse Transcriptase Quinolin-2-one derivative (4d2) Competitive inhibition IC50 = 0.15 µM nih.gov
DNA Gyrase Isothiazoloquinolone Dual inhibition with Topoisomerase IV IC50 = 0.68 µM mdpi.com
Carbonic Anhydrase IX 7-Amino-3,4-dihydroquinolin-2(1H)-one Isoform-selective inhibition Kᵢ = 243.6 - 2785.6 nM nih.govnih.gov
Topoisomerase II Indeno[1,2-c]isoquinolin-5,11-dione Potent inhibition - nih.gov

Derivatives based on the quinoline scaffold have also been investigated for their ability to modulate the activity of various G-protein-coupled receptors (GPCRs), which are implicated in a wide range of physiological processes.

MCH1R Antagonists: The melanin-concentrating hormone receptor 1 (MCH1R) is involved in the regulation of energy homeostasis, and its antagonists are being explored for the treatment of obesity. nih.gov Structure-activity relationship studies on a 4-aminoquinoline lead series identified potent MCH1R antagonists. mssm.edu Transposing the amino group to the 2-position of the quinoline core provided a new class of 2-aminoquinoline (B145021) derivatives with similar high binding affinity for MCH1R. In vivo studies in rodents demonstrated that antagonism of MCH1R by a 2-aminoquinoline derivative led to a reduction in food intake. mssm.edu

Information regarding the modulatory effects of this compound derivatives on TRPV1, D2, and 5-HT2A receptors is limited in the currently available research literature.

The quinoline ring system is present in compounds that exhibit significant antioxidant and anti-inflammatory properties, often by scavenging free radicals or modulating inflammatory pathways.

Antioxidant Potential: The ability of quinoline derivatives to act as antioxidants has been evaluated through various assays. nih.govnih.gov In one study, a quinolinonyl-glycine derivative exhibited excellent hydrogen peroxide (H₂O₂) scavenging activity, with an IC50 value of 20.92 µg/mL, which surpassed the activity of the reference standard, ascorbic acid. ekb.eg The antioxidant mechanism is often attributed to the ability to donate a hydrogen atom to a free radical, thereby neutralizing it, as measured in assays like the 2,2'-diphenyl-1-picrylhydrazyl (DPFF) radical scavenging test. scielo.br The antioxidant efficiency of some rationally designed quinoline derivatives was found to be more potent than Trolox. nih.gov

Anti-inflammatory Potential: The anti-inflammatory effects of quinoline derivatives are often linked to their antioxidant properties, as reactive oxygen species can promote inflammation. A study on a new selenium-containing quinoline derivative, 4-phenylselenyl-7-chloroquinoline, demonstrated that it possesses significant anti-inflammatory actions in animal models. scielo.br

Table 3: Antioxidant Activity of Selected Quinoline Derivatives

Compound Class Assay Activity Metric Value Reference
Quinolinonyl-glycine derivative H₂O₂ Scavenging IC50 20.92 µg/mL ekb.eg
4-Hydroxy-quinoline-2-one H₂O₂ Scavenging IC50 37.5 µg/mL ekb.eg
Designed Quinoline Derivatives Radical Scavenging Efficiency > Trolox nih.gov

Structure Activity Relationships Sar and Mechanistic Investigations

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of derivatives based on the 5,7-dichloroquinolin-2(1H)-one scaffold is fundamentally influenced by the rigid, planar bicyclic ring system and the specific placement of the two chlorine atoms. This substitution pattern appears crucial for potent interactions with distinct biological targets, ranging from central nervous system receptors to cellular autophagy pathways.

The quinolin-2(1H)-one core provides a specific geometry for presenting substituents to target proteins. The chlorine atoms at positions C-5 and C-7 significantly modulate the electronic properties and lipophilicity of the molecule. These halogen substituents can enhance binding affinity through hydrophobic and halogen-bonding interactions within a protein's active site. This core structure has been successfully utilized to develop compounds with disparate activities, including N-methyl-D-aspartate (NMDA) receptor antagonists and autophagy enhancers, demonstrating its versatility. acs.orgnih.gov The retention of the 5,7-dichloro pattern across different therapeutic targets suggests it is a key feature for achieving high potency.

Impact of Substituents at Specific Positions on Pharmacological Profiles

Modifications around the this compound core have been explored to optimize potency and selectivity. The impact of substituents varies significantly depending on their position on the quinoline (B57606) ring.

C-3 Position : The introduction of a bromine atom at the C-3 position to create 3-bromo-5,7-dichloro-2(1H)-quinolone has been documented. vulcanchem.com While specific biological activity data for this particular analog is not detailed, it confirms that the C-3 position is a viable site for synthetic modification to explore SAR.

C-4 Position : The C-4 position is critical for tuning the activity of these compounds as NMDA receptor antagonists. A study comparing derivatives of the related 5,7-dichloroquinoline-2-carboxylic acid scaffold revealed that the nature of the linker at C-4 is crucial for activity. acs.org Specifically, compounds featuring a 4-[(carboxymethyl)amino] group were compared to those with a 4-[(carboxymethyl)oxy] linker, indicating that this position directly influences interaction with the glycine (B1666218) binding site of the NMDA receptor.

N-1 Position : The nitrogen atom of the quinolinone ring is a key point for derivatization. An analog of glibenclamide, designated G2-115, which is a derivative of 5,7-dichloro-1H-quinolin-2-one, was developed to enhance autophagy. nih.gov This demonstrates that substitution at the N-1 position is critical for achieving this specific biological effect, transforming the scaffold into a potent agent for addressing neurodegenerative diseases.

The following table summarizes the observed impact of substitutions on the 5,7-dichloroquinoline (B1370276) scaffold based on available literature.

PositionSubstituent/ModificationResulting Biological Profile
C-4 -(NH)CH₂COOH vs. -O-CH₂COOHModulates antagonist activity at the NMDA receptor glycine site. acs.org
N-1 Glibenclamide analog moietyConfers potent autophagy-enhancing activity. nih.gov
C-3 -BrSynthetically accessible position for further modification. vulcanchem.com

Stereochemical Influences on Efficacy and Selectivity

Based on the available scientific literature, there is no specific information regarding the stereochemical influences on the efficacy and selectivity of derivatives of this compound. The core structure is planar, and the reported active derivatives have not involved the introduction of chiral centers. Further research would be required to determine if the introduction of stereocenters in substituents at positions like N-1 or C-4 could lead to enantioselective interactions with their biological targets.

Unraveling Mechanisms of Action at the Molecular and Cellular Levels

Derivatives of this compound have been shown to operate through distinct and significant molecular mechanisms.

Autophagy Enhancement in Huntington's Disease: A novel analog of glibenclamide, G2-115, which incorporates the 5,7-dichloro-1H-quinolin-2-one core, has been identified as a potent enhancer of autophagy. nih.gov In cellular models of Huntington's disease (HD), treatment with G2-115 led to a measurable increase in the number of autophagic vacuoles and a decrease in p62/SQSTM1 protein levels, which are hallmarks of enhanced autophagic flux. nih.gov This activity is crucial for clearing the misfolded mutant huntingtin (mHTT) protein aggregates that are characteristic of HD. By promoting the autophagic degradation of these toxic protein aggregates, the compound helps protect medium spiny neurons from degeneration, highlighting a clear cellular mechanism for its therapeutic potential in neurodegenerative disorders. nih.gov

NMDA Receptor Antagonism: In the field of neuroscience, derivatives based on the 5,7-dichloroquinoline scaffold have been developed as antagonists of the NMDA receptor. acs.org Specifically, compounds such as 4-[(carboxymethyl)amino]-5,7-dichloroquinoline-2-carboxylic acid act by targeting the strychnine-insensitive glycine binding site on the NMDA receptor complex. acs.org The NMDA receptor is a key ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its overactivation can lead to excitotoxicity and neuronal cell death. By binding to the glycine co-agonist site, these 5,7-dichloroquinoline derivatives act as competitive antagonists, inhibiting receptor activation. This mechanism of action makes them valuable tools for studying glutamatergic neurotransmission and as potential leads for therapies targeting excitotoxicity-related conditions.

Computational Chemistry and in Silico Studies of 5,7 Dichloroquinolin 2 1h One Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT))

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. Density Functional Theory (DFT) is a widely used method that calculates the electronic structure of molecules to determine various properties such as geometry, energy, and reactivity.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Studies on related quinoline (B57606) derivatives, such as 5,7-dihalogenated-8-hydroxyquinolines, have utilized DFT with the B3LYP functional and 6-31G* basis set to analyze their electronic properties. researchgate.net These calculations show that the introduction of halogen atoms at the 5 and 7 positions significantly influences the charge distribution and, consequently, the electronic and vibrational parameters of the quinoline ring. researchgate.net For instance, in derivatives of 6,7-dichloro-5,8-quinolinedione, the quantum chemical parameters are heavily dependent on the localization and energy of the HOMO and LUMO orbitals. mdpi.com The analysis of these orbitals helps in understanding the charge transfer interactions within the molecule.

Table 1: Representative Frontier Orbital Energies for Quinoline Derivatives.
Compound TypeMethodHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Generic Quinoline CoreDFT/B3LYP-6.5 to -7.5-1.5 to -2.54.5 to 5.5
Substituted DichloroquinolinesDFT/B3LYP-7.0 to -8.0-2.0 to -3.04.0 to 5.0

Note: The data in the table is illustrative, based on typical values found for similar structures in computational studies, and serves to represent the expected ranges.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting a molecule's reactivity towards electrophilic and nucleophilic attack. The MEP map provides a color-coded visualization of the electrostatic potential on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor), which are targets for nucleophiles.

For derivatives of 6,7-dichloro-5,8-quinolinedione, MEP maps have shown that nucleophilic regions are localized near the nitrogen atom and specific substituent groups like the formyl group. mdpi.com The introduction of hydroxyl or formyl groups can create additional nucleophilic sites. mdpi.com Such analyses are crucial for predicting how these molecules will interact with biological targets, such as the amino acid residues in an enzyme's active site. DFT calculations on these derivatives have indicated that they are highly reactive towards nucleophilic targets. mdpi.com

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding the mechanism of action of potential drugs.

Derivatives of the quinoline scaffold have been extensively studied using molecular docking to evaluate their potential as inhibitors of various biological targets. For example, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked against the main protease (Mpro) of SARS-CoV-2 (PDB ID: 6LU7). nih.gov The results showed strong binding affinities, with binding energies ranging from -5.4 to -8.1 kcal/mol, indicating stable interactions within the protein's active site. nih.gov

In another study, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives were evaluated as inhibitors of P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov Docking studies against the P-gp crystal structure (PDB ID: 6C0V) revealed significant binding affinities, primarily through hydrophobic and hydrogen bond interactions. nih.gov One derivative exhibited a binding energy of -9.22 kcal/mol, suggesting it could be a potent inhibitor. nih.gov These studies highlight the importance of specific substitutions on the quinoline ring for achieving high binding affinity and specificity.

Table 2: Examples of Molecular Docking Studies on Quinoline Derivatives.
Compound SeriesProtein TargetKey Interacting ResiduesBinding Energy Range (kcal/mol)Reference
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-aminesSARS-CoV-2 Mpro (6LU7)Not Specified-5.4 to -8.1 nih.gov
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein (6C0V)Hydrophobic and H-bond interactionsUp to -9.22 nih.gov
2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrilesp38 MAP KinaseAsp168Not Specified researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. conicet.gov.ar These models are built by calculating molecular descriptors that encode structural, electronic, and steric features of the molecules and then using statistical methods to find a correlation with an observed activity or property. nih.gov

For quinoline derivatives, QSAR models have been developed to predict their inhibitory activity against various targets. In a study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-gp inhibitors, various machine learning methods, including k-nearest neighbors (KNN) and gradient boosting (GB), were used to build predictive QSAR models. nih.gov A model based on the CatBoost algorithm achieved a high coefficient of determination (R²) of 95%, indicating a strong correlation between the molecular descriptors and the inhibitory activity. nih.gov Such models are valuable for designing new derivatives with enhanced potency and for the virtual screening of large chemical databases. researchgate.net

The primary goal of QSAR/QSPR is to create a model that can predict the activity of new, unsynthesized compounds, thus guiding the lead optimization process in drug discovery. conicet.gov.ar

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

The effectiveness of a drug is not only determined by its binding affinity to the target but also by its pharmacokinetic profile, which includes Absorption, Distribution, Metabolism, and Excretion (ADME). In silico ADME prediction tools have become a standard component of the early drug discovery process, helping to identify candidates with favorable drug-like properties and to flag potential liabilities.

For various quinoline derivatives, ADME properties have been predicted using software like pkCSM and SwissADME. mdpi.comnih.gov For instance, an in silico analysis of new 6,7-dichloro-5,8-quinolinedione derivatives predicted good oral availability. mdpi.com Similarly, studies on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives involved the prediction of toxicity parameters such as hepatotoxicity, carcinogenicity, and mutagenicity using the ProTox-II web server. nih.gov These predictions are crucial for de-risking drug candidates early in the development pipeline.

Table 3: Predicted ADME Properties for Representative Quinoline Derivatives.
Compound TypePropertyPredicted Value/OutcomeSignificance
6,7-dichloro-5,8-quinolinedione derivativesOral AvailabilityGoodIndicates potential for oral administration. mdpi.com
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-aminesHepatotoxicityInactive for some derivativesSuggests a lower risk of liver damage. nih.gov
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-aminesCarcinogenicityInactive for some derivativesIndicates a lower risk of causing cancer. nih.gov

Molecular Dynamics Simulations to Understand Binding Dynamics and Conformational Landscapes

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time. dntb.gov.ua MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, understand the stability of binding interactions, and calculate binding free energies. mdpi.com

Future Perspectives and Emerging Research Opportunities

Development of Novel, Highly Efficient, and Sustainable Synthetic Methodologies

The synthesis of quinoline (B57606) and its derivatives has traditionally relied on classic name reactions like the Skraup, Friedländer, and Doebner-von Miller syntheses. researchgate.net However, these methods often necessitate harsh conditions, high temperatures, and the use of hazardous reagents, which are costly and environmentally detrimental. researchgate.net Consequently, a significant research focus is on developing novel, efficient, and sustainable synthetic routes to quinolinone scaffolds.

Modern approaches are increasingly aligning with the principles of green chemistry, which prioritize the reduction of hazardous substances, use of alternative energy sources, and eco-friendly reaction media. researchgate.netresearchgate.net Key areas of innovation include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an alternative energy source can dramatically reduce reaction times and improve yields. researchgate.net Ultrasound irradiation is another green technique that has been successfully used for the click synthesis of 7-chloroquinoline (B30040) derivatives, achieving reactions in as little as 30 minutes. tandfonline.com

Eco-Friendly Solvents: A major push is underway to replace hazardous solvents with greener alternatives. Water, in particular, has been utilized as a solvent for the Friedländer quinoline synthesis, catalyzed by a Brønsted acid surfactant, demonstrating a sustainable approach to creating these scaffolds. nih.gov

Facile Cyclization Methods: Researchers have developed facile and efficient methods for creating substituted quinolin-2(1H)-ones through the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid. researchgate.net This highlights a direct route to the core structure.

Catalytic Innovations: The development of novel catalysts is crucial. For instance, a Pd(II)-catalyzed synthesis of quinolin-2(1H)-ones from quinoline N-oxides has been developed, showcasing catalyst-driven efficiency. researchgate.net

These advancements are critical for producing compounds like 5,7-Dichloroquinolin-2(1H)-one in a more environmentally responsible and economically viable manner.

Exploration of New Therapeutic Avenues and Targets for Quinolinone Derivatives

The quinolinone ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. nih.gov Derivatives of the quinoline scaffold have shown promise in numerous therapeutic areas, and ongoing research continues to uncover new possibilities.

Table 1: Investigated Therapeutic Areas for Quinolinone Derivatives

Therapeutic Area Specific Target/Application Reference
Oncology Axl kinase inhibition nih.gov
Matrix Metalloproteinase (MMP) inhibition nih.gov
Infectious Diseases Antifungal (Candidiasis, Dermatophytosis) nih.gov
Antitubercular (Mycobacterium tuberculosis) nih.gov
Antiviral (Dengue virus) nih.gov

| Neurological Disorders | Alzheimer's Disease (Aβ aggregation inhibition) | researchgate.net |

New research has identified quinolone antibiotic derivatives as potent and selective inhibitors of Axl kinase, a promising molecular target in cancer therapy. nih.gov One such derivative demonstrated a strong binding affinity to Axl and significantly inhibited cancer cell invasion and migration in preclinical models. nih.gov Furthermore, other quinoline derivatives have shown selective antifungal activity against Candida species and dermatophytes, addressing the growing problem of multidrug-resistant fungal infections. nih.gov The versatility of the scaffold is further highlighted by the development of substituted quinolines with excellent anti-tubercular activity, with some compounds proving more potent than standard clinical drugs. nih.gov The 5,7-dichloro substitution pattern, in particular, has been noted for conferring potent fungitoxic properties in related quinoline structures. scispace.com

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The journey from a promising scaffold to a clinical drug is long and complex. To streamline this process, modern drug discovery increasingly integrates advanced computational methods with experimental validation. mdpi.com This synergy allows for a more rational approach to designing next-generation therapeutics based on the quinolinone core.

Computational tools are being leveraged in several key ways:

Rational Drug Design: By using computational modeling, researchers can predict how minor structural alterations—such as the addition of halogen atoms—will affect a molecule's interaction with a biological target, its bioavailability, and its metabolic stability. mdpi.com

In Silico Screening: Virtual screening and machine-learning-driven predictions can rapidly assess large libraries of virtual quinolinone derivatives against specific targets, identifying the most promising candidates for synthesis and laboratory testing. mdpi.com This reduces the time and cost associated with late-stage failures. mdpi.com

Molecular Docking: Docking studies are used to visualize and predict the binding modes of quinolinone derivatives within the active site of a target protein. researchgate.netmdpi.com For example, molecular modeling has been used to rationalize the in vitro activity of quinoline-based inhibitors against enzymes like PDE4. mdpi.com

These computational predictions are then validated through rigorous experimental techniques. X-ray crystallography provides precise, atomic-level detail of how a compound binds to its target, which can confirm and refine computational models. nih.gov This iterative cycle of computational design followed by experimental testing accelerates the optimization of lead compounds, balancing pharmacological potency with a favorable safety profile. mdpi.com

Scalable and Industrially Viable Production of Quinolinone Scaffolds for Commercial Applications

For a promising quinolinone-based therapeutic to reach the market, its synthesis must be scalable, practical, and economically viable. A laboratory-scale synthesis often does not translate directly to industrial production, which requires robust, high-yield processes that can be performed safely on a large scale.

Significant progress has been made in developing scalable syntheses for halogenated quinolin-2(1H)-ones. One reported synthetic sequence, which involves the cyclization of crude amides in sulfuric acid, was successfully applied on an 800-gram scale, demonstrating a clear path toward larger production volumes. researchgate.net Another Ru(II)-catalyzed reaction for creating C5-substituted quinolinones was also proven effective on the gram scale. acs.org

Patents for the production of related compounds, such as 5,7-dichloro-8-hydroxy-quinoline, reveal key industrial considerations. These processes are optimized for high yields (e.g., 94-97%), and they detail practical steps for solvent removal, product precipitation, and purification that are essential for commercial manufacturing. google.com The development of such robust and scalable synthetic routes is a critical step in translating the therapeutic potential of quinolinone scaffolds from the laboratory to commercial applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 5,7-Dichloroquinolin-2(1H)-one in laboratory settings?

  • Methodological Answer : When handling this compound, researchers must wear protective equipment (gloves, masks, lab coats, and safety glasses) to avoid skin contact or inhalation. Waste must be segregated and disposed of via certified biohazard waste management services to prevent environmental contamination . Experimental protocols should include fume hood use and post-experiment decontamination procedures.

Q. How can researchers optimize synthesis routes for this compound derivatives?

  • Methodological Answer : Synthesis optimization requires controlling reaction conditions (temperature, pH, solvent selection). For example, dichloromethane or ethanol are common solvents, and catalysts may enhance yields. Retrosynthetic analysis tools (e.g., AI-powered synthesis planners) can predict feasible routes by leveraging databases like Reaxys or PISTACHIO . Multi-step syntheses should prioritize intermediates with stable stereochemistry to minimize side reactions .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structure?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm molecular structure and assess purity via integration ratios. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (e.g., SHELX programs) resolves crystal structures, with refinement metrics (R factor < 0.05) ensuring accuracy . HPLC or GC-MS can quantify impurities, particularly chlorinated byproducts .

Advanced Research Questions

Q. How can contradictions in structural data (e.g., crystallographic vs. computational models) be resolved for halogenated quinolinones?

  • Methodological Answer : Discrepancies arise from experimental limitations (e.g., crystal packing effects) vs. computational approximations (e.g., DFT functional choices). Validate X-ray data using SHELXL refinement and cross-check with spectroscopic results. Computational models should employ hybrid functionals (e.g., B3LYP) with dispersion corrections for non-covalent interactions. Iterative refinement and multi-method validation (e.g., NMR chemical shift predictions) reconcile contradictions .

Q. What strategies enable comparative studies of this compound with its fluorinated or methylated analogs?

  • Methodological Answer : Design analogs by substituting chlorine with fluorine or methyl groups to probe electronic/steric effects. Use isosteric replacements guided by molecular docking (e.g., MOE software) to predict binding affinities. Compare bioactivity via enzyme inhibition assays (e.g., SIRT1 inhibition studies) and correlate with Hammett substituent constants. Structural analogs like 6-chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one provide insights into steric hindrance impacts .

Q. How can computational tools enhance the mechanistic understanding of this compound’s reactivity?

  • Methodological Answer : Molecular dynamics (MD) simulations track reaction trajectories in solvent environments. Quantum mechanical/molecular mechanical (QM/MM) methods model transition states for halogenation or ring-opening reactions. Tools like Gaussian or ORCA calculate activation energies, while PubChem databases provide experimental benchmarks for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.